molecular formula C22H24F9N3O3 B14800013 1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester

1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester

Cat. No.: B14800013
M. Wt: 549.4 g/mol
InChI Key: FGLGZCUIBHVCQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[321]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a complex organic compound It features a piperazine ring, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring, introduction of the trifluoromethyl group, and esterification. Common reagents used in these reactions include trifluoroacetic anhydride, piperazine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It could serve as a lead compound for drug discovery and development.

Medicine

In medicine, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may play a crucial role in enhancing its binding affinity and specificity. The piperazine ring could facilitate interactions with various biological targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinecarboxylic acid derivatives: These compounds share the piperazine ring structure and may have similar pharmacological properties.

    Trifluoromethyl esters: Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability.

Uniqueness

The uniqueness of 1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24F9N3O3

Molecular Weight

549.4 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 4-[[3-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H24F9N3O3/c23-20(24,25)16-4-1-13(9-17(16)34-11-14-2-3-15(12-34)36-14)10-32-5-7-33(8-6-32)19(35)37-18(21(26,27)28)22(29,30)31/h1,4,9,14-15,18H,2-3,5-8,10-12H2

InChI Key

FGLGZCUIBHVCQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3=C(C=CC(=C3)CN4CCN(CC4)C(=O)OC(C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.